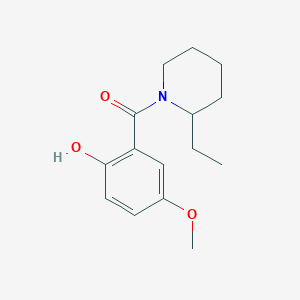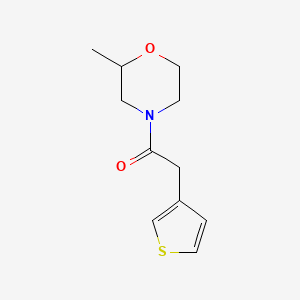![molecular formula C18H24N2O B7492760 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one, also known as IBMP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. IBMP is known to interact with the serotonin receptor and has been found to modulate the release of various neurotransmitters in the brain.
Wissenschaftliche Forschungsanwendungen
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to modulate the release of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one has also been shown to have anxiolytic and antidepressant effects in animal models.
Wirkmechanismus
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one is known to interact with the serotonin receptor, specifically the 5-HT1A receptor subtype. It acts as a partial agonist, meaning that it can activate the receptor to a certain degree but not fully. This leads to the modulation of the release of various neurotransmitters in the brain, which in turn can affect mood, behavior, and other physiological processes.
Biochemical and Physiological Effects
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to anxiolytic and antidepressant effects. 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one in lab experiments is its specificity for the serotonin receptor, which allows for more targeted research on the effects of serotonin modulation. However, 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one has several limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one. One area of interest is its potential applications in the treatment of anxiety and depression in humans. Another area of research is the development of more potent and selective compounds that target the serotonin receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one and its potential long-term effects on the brain.
Synthesemethoden
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one can be synthesized using a multi-step process involving the reaction of 1-(tert-butoxycarbonyl)-4-piperidone with indole-3-carboxaldehyde, followed by reduction, deprotection, and purification steps. The final product is obtained as a white crystalline solid with a melting point of 130-132°C.
Eigenschaften
IUPAC Name |
1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-13(2)18(21)20-10-8-14(9-11-20)16-12-19-17-7-5-4-6-15(16)17/h4-7,12-14,19H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNPSZJONWPSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)
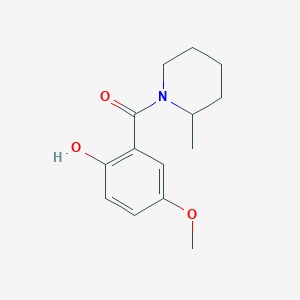
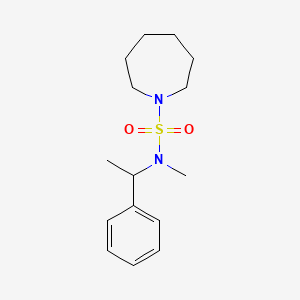
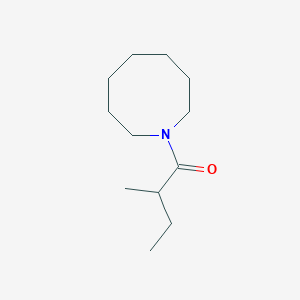



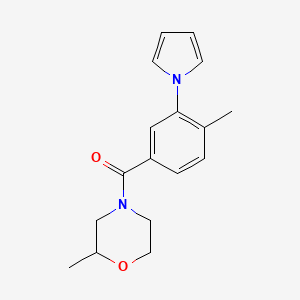
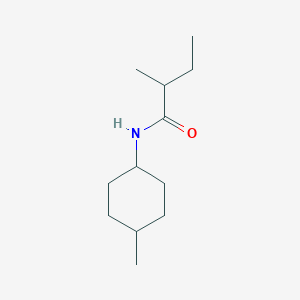
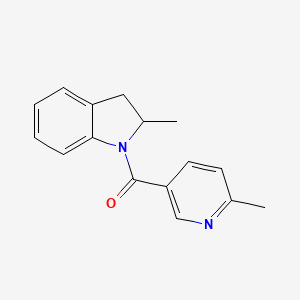

![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
